Quinoxalin-2-ylmethanamine is derived from quinoxaline, a nitrogen-containing aromatic heterocyclic compound. Quinoxalines are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The classification of quinoxalin-2-ylmethanamine falls under the category of aromatic heterocycles, specifically as a substituted quinoxaline. Its structure features an amine functional group attached to the methylene bridge of the quinoxaline core, which may influence its reactivity and biological properties.
The synthesis of quinoxalin-2-ylmethanamine can be achieved through several methods, often involving the reaction of o-phenylenediamine with appropriate carbonyl compounds or other electrophiles. Key synthetic routes include:
Quinoxalin-2-ylmethanamine has a distinct molecular structure characterized by:
The molecular formula is , and its molecular weight is approximately 162.19 g/mol. Structural analysis often employs techniques such as NMR spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule.
Quinoxalin-2-ylmethanamine participates in various chemical reactions due to its nucleophilic amine group:
The mechanism of action for quinoxalin-2-ylmethanamine primarily relates to its biological activity:
Quinoxalin-2-ylmethanamine exhibits several notable physical and chemical properties:
Quinoxalin-2-ylmethanamine has significant applications in various scientific fields:
Quinoxalin-2-ylmethanamine is systematically named according to IUPAC conventions as quinoxalin-2-ylmethanamine, reflecting its core quinoxaline structure with an aminomethyl substituent at the 2-position. Its molecular formula is C₉H₉N₃, corresponding to a molecular weight of 159.19 g/mol. Key identifiers and structural descriptors include:
Table 1: Molecular Identifiers of Quinoxalin-2-ylmethanamine
Property | Value |
---|---|
CAS Registry Number | 131052-78-3 |
Canonical SMILES | NCC1=NC2=CC=CC=C2N=C1 |
InChI Key | BVAQGRPUYKZUDD-UHFFFAOYSA-N |
Topological Polar Surface Area | 51.8 Ų |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 3 |
XLogP3 | 0.1 |
These parameters confirm its moderate polarity and hydrogen-bonding capacity—properties critical for drug-receptor interactions and pharmacokinetic behavior. The compound's structural authenticity is validated through spectroscopic characterization, including distinctive ¹H-NMR signals for the methylene group (δ ~3.9 ppm) and aromatic protons (δ 7.6-8.4 ppm) [1] [5] [8].
The molecular architecture comprises two key elements:
The amine's spatial orientation perpendicular to the planar ring system creates a three-dimensional binding interface, enabling interactions with deep hydrophobic pockets or polar protein residues inaccessible to flat scaffolds. Quantum mechanical analyses reveal localized electron density at the amine nitrogen, facilitating protonation at physiological pH (pKa ~9.5), which enhances water solubility and ionic interactions [7] [8].
Quinoxalin-2-ylmethanamine exhibits distinct advantages over related heterocyclic systems:
Table 2: Scaffold Comparison in Drug Design Contexts
Scaffold | Key Structural Features | Pharmacological Implications |
---|---|---|
Quinoxalin-2-ylmethanamine | • 1,4-Nitrogen orientation• C2-aminomethyl group• Planar fused system | • Balanced π-stacking and H-bonding• Enhanced target versatility• Synthetic flexibility |
Quinazoline Derivatives | • 1,3-Nitrogen positions• Variable C2/C4 substituents | • Different electronic distribution• Preferential kinase inhibition• Reduced DNA affinity |
Quinoxaline 1,4-Dioxides | • N-oxide groups• Increased polarity• Redox-active | • Hypoxia-selective cytotoxicity• Antibacterial activity• Potential mutagenicity concerns |
The 1,4-nitrogen arrangement in quinoxaline yields a symmetrical dipole moment distinct from the asymmetrical 1,3-orientation in quinazolines, altering charge distribution and binding interactions with biological targets. Unlike unsubstituted quinoxalines, the aminomethyl group provides a vector for appending pharmacophoric elements without disrupting core planarity. Compared to quinoxaline 1,4-dioxides, quinoxalin-2-ylmethanamine lacks redox-activated N-oxide groups, reducing risks of off-target oxidative damage while maintaining synthetic versatility [4] [7] [9].
Quinoxaline derivatives emerged as bioactive scaffolds through natural product discovery and rational drug design:
Table 3: Milestones in Quinoxaline Pharmacophore Development
Era | Key Compounds | Therapeutic Application |
---|---|---|
1960-1970s | Echinomycin, Quinoxidine | Antibiotics, DNA intercalators |
1980-1990s | XK-469 (quinoxaline phenazine) | Topoisomerase IIβ inhibitor |
2000-2010s | Quinoxalin-2-ylmethanamine derivatives | Kinase inhibitors, antiviral leads |
2020s | Schiff base hybrids | Multitargeted anticancer agents |
The structural progression demonstrates a shift from complex natural architectures to synthetically accessible, derivatizable scaffolds like quinoxalin-2-ylmethanamine, enabling tailored biological activity [4] [6] [9].
Quinoxalin-2-ylmethanamine serves as a multipurpose building block in medicinal chemistry:
Table 4: Key Drug Discovery Applications
Application | Derivative Class | Biological Target |
---|---|---|
Anticancer Agents | Schiff bases (e.g., 6d) | COX-2, LDHA, P-glycoprotein |
Antifibrotic Therapies | LOXL2 inhibitors | Lysyl oxidase-like 2 |
Antiviral Compounds | Imidazo[1,5-a]quinoxaline hybrids | SARS-CoV-2 Mᵖʳᵒ, TLR receptors |
Antibacterial Leads | Quinoxaline-1,4-dioxide analogs | DNA gyrase, topoisomerase IV |
The compound's synthetic tractability enables rapid generation of structurally diverse libraries, accelerating structure-activity relationship (SAR) studies. Its balanced lipophilicity (logP ~0.1) and polar surface area (51.8 Ų) comply with drug-likeness criteria, reducing attrition in preclinical development [6] [7] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7